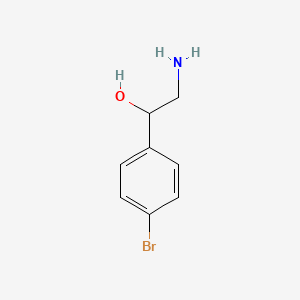

2-Amino-1-(4-bromophenyl)-1-ethanol

Overview

Description

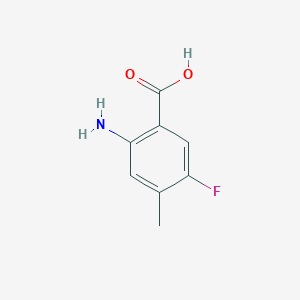

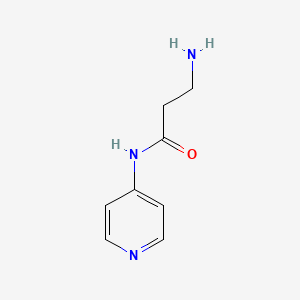

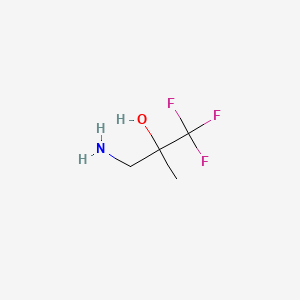

2-Amino-1-(4-bromophenyl)-1-ethanol is a compound that falls within the category of 1,2-amino alcohols, which are important scaffolds in the pharmaceutical industry due to their presence in various drug candidates and as chiral ligands in asymmetric synthesis . These compounds are versatile intermediates in organic synthesis and can be used to create a wide range of biologically active molecules.

Synthesis Analysis

The synthesis of chiral 1,2-amino alcohols, such as 2-Amino-1-(4-bromophenyl)-1-ethanol, can be achieved through different methods. One approach involves the use of arylglyoxals with a pseudoephedrine auxiliary, catalyzed by a Brønsted acid, to yield morpholinone products, which can then be converted into 1,2-amino alcohols through a two-step protocol . Another method includes the resolution of similar compounds by lipase-mediated enantioselective reactions, with hydrolysis yielding the best enantioselectivity . Additionally, a new synthesis process has been reported using β-phenylethanol as a raw material, proceeding through esterification, nitrification, hydrolysis, and reduction to achieve high yields and purity of the desired 2-(4-aminophenyl) ethanol .

Molecular Structure Analysis

The molecular structure of related 1,2-amino alcohols can be complex, with the presence of multiple functional groups that can interact through various intermolecular forces. For instance, the crystal structure of a related compound, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate hydrate, was determined by X-ray diffraction analysis, revealing a non-coplanar arrangement of phenol and thiazole ring systems and extensive hydrogen bonding .

Chemical Reactions Analysis

1,2-Amino alcohols can participate in a variety of chemical reactions due to their functional groups. A novel synthesis method involving a Cr/photoredox dual catalytic system enables the generation of α-amino carbanion equivalents, which can act as nucleophiles in the aminoalkylation of carbonyl compounds, including ketones and acyl silanes . This expands the possibilities for creating diverse 1,2-amino alcohol derivatives through selective and targeted chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-(4-bromophenyl)-1-ethanol and related compounds are influenced by their molecular structure. The presence of amino and hydroxyl groups contributes to their solubility in various solvents and their ability to form hydrogen bonds, which can affect their boiling and melting points, as well as their reactivity in different chemical environments. The specific properties of these compounds are crucial for their application in drug synthesis and as intermediates in organic chemistry.

Scientific Research Applications

Specific Scientific Field

This research falls under the field of Medicinal Chemistry .

Summary of the Application

These compounds were synthesized to study their pharmacological activities, specifically their antimicrobial and anticancer properties .

Methods of Application or Experimental Procedures

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

1,3,4-Oxadiazoles

Specific Scientific Field

This research is in the field of Medicinal and Agricultural Chemistry .

Summary of the Application

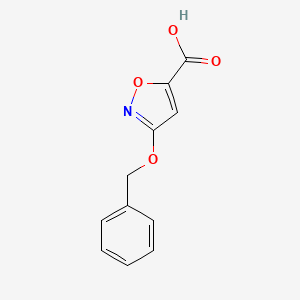

1,3,4-Oxadiazoles are heterocyclic moieties that have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Methods of Application or Experimental Procedures

The article discusses various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .

Results or Outcomes

It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties. In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .

Transaminase Biocatalysis

Specific Scientific Field

This research is in the field of Green Chemistry .

Summary of the Application

Transaminase Biocatalysis

Specific Scientific Field

This research is in the field of Green Chemistry .

Summary of the Application

Transaminases (TAs) are one of the most promising biocatalysts in organic synthesis for the preparation of chiral amino compounds. The concise reaction, excellent enantioselectivity, environmental friendliness and compatibility with other enzymatic or chemical systems have brought TAs to the attention of scientists working in the area of biocatalysis .

Methods of Application or Experimental Procedures

The article discusses various methods of synthesis of chiral amino compounds exhibiting biological activity .

Results or Outcomes

Transaminase biocatalysis has been, and will continue to be, one of the most interesting topics in green organic synthesis .

Antitumor and Cytotoxic Activity of Thiazoles

Specific Scientific Field

This research is in the field of Medicinal Chemistry .

Summary of the Application

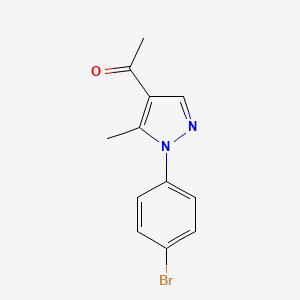

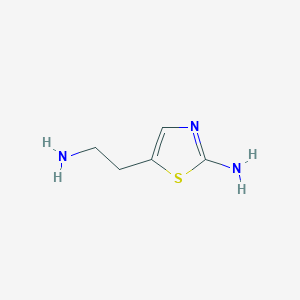

A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and their cytotoxicity activity on three human tumor cell lines was reported .

Methods of Application or Experimental Procedures

The compounds were synthesized and their cytotoxicity activity was evaluated on three human tumor cell lines .

Results or Outcomes

The compound demonstrated the most potent effect on a prostate cancer .

Future Directions

properties

IUPAC Name |

2-amino-1-(4-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETMUAMXYIIWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547797 | |

| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-bromophenyl)-1-ethanol | |

CAS RN |

41147-82-4 | |

| Record name | α-(Aminomethyl)-4-bromobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41147-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)